molecular formula C14H18N4O3S B5230936 N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide

N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide

Cat. No. B5230936
M. Wt: 322.39 g/mol
InChI Key: CKYQYCYGAMKLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide, also known as DMPTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPTA is a small molecule that can selectively bind to specific proteins in the body, making it a valuable tool for studying the mechanisms of various biological processes.

Mechanism of Action

N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide exerts its effects by selectively binding to specific proteins in the body, including enzymes and receptors. The compound can modulate the activity of these proteins, leading to changes in cellular signaling pathways and physiological responses. The precise mechanism of action of this compound is still being studied, but it is thought to involve the stabilization of protein conformations and the inhibition of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein targets and cellular pathways involved. The compound can modulate the activity of enzymes involved in metabolism and signaling, as well as receptors involved in neurotransmission and hormone signaling. This compound can also affect cellular processes such as apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is its selectivity for specific protein targets, which allows researchers to study the effects of modulating individual proteins without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide, including the development of new synthetic methods for the compound and the identification of new protein targets. This compound could also be used in the development of new therapeutic agents for a variety of diseases, including cancer and neurological disorders. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research and medicine.

Synthesis Methods

N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the condensation of N-protected amino acids with a thiadiazole derivative, followed by deprotection and purification steps. The synthesis of this compound is a complex process that requires careful attention to detail and extensive purification to ensure the purity of the final product.

Scientific Research Applications

N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has many potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound can be used to study the interactions between proteins and ligands, as well as the mechanisms of protein-protein interactions. This compound can also be used to identify new drug targets and to develop new therapeutic agents.

properties

IUPAC Name

2-(2,4-dimethoxyanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-8(13(19)16-14-18-17-9(2)22-14)15-11-6-5-10(20-3)7-12(11)21-4/h5-8,15H,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYQYCYGAMKLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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